molecular formula C12H16 B1346860 3-(2,6-Dimethylphenyl)-2-methyl-1-propene CAS No. 878812-96-5

3-(2,6-Dimethylphenyl)-2-methyl-1-propene

Cat. No.: B1346860
CAS No.: 878812-96-5
M. Wt: 160.25 g/mol
InChI Key: PQPXOJFFNCZXOD-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenyl)-2-methyl-1-propene (CAS: 878812-96-5) is an aliphatic-aromatic compound featuring a propene backbone substituted with a 2,6-dimethylphenyl group and a methyl group. It is synthesized via palladium-catalyzed coupling reactions between unsaturated alcohols/amines and aryl halides, as demonstrated by its characterization through IR, $ ^1 \text{H} $ NMR, $ ^{13} \text{C} $ NMR, and elemental analysis . Key spectral data include:

  • IR: Strong absorptions at 1651 cm$ ^{-1} $ (C=C stretch) and 768 cm$ ^{-1} $ (aromatic C-H bending).
  • $ ^1 \text{H} $ NMR: δ 1.83–1.84 (m, 3H, CH$ _3 $), δ 2.25 (s, 6H, aryl-CH$ _3 $), and δ 7.00–7.06 (m, 3H, aromatic protons).
  • Elemental analysis: Found C (89.70%), H (9.99%), aligning with the calculated formula C$ _{12} $H$ _{16} $ .

The compound’s steric profile, dictated by the ortho-substituted methyl groups on the aromatic ring, influences its reactivity and physical properties, making it distinct from structural analogs.

Properties

IUPAC Name

1,3-dimethyl-2-(2-methylprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-9(2)8-12-10(3)6-5-7-11(12)4/h5-7H,1,8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPXOJFFNCZXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641226
Record name 1,3-Dimethyl-2-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878812-96-5
Record name 1,3-Dimethyl-2-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Dimethylphenyl)-2-methyl-1-propene typically involves the alkylation of 2,6-dimethylphenyl with a suitable alkylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where 2,6-dimethylphenyl is reacted with propene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid acid catalysts in a fluidized bed reactor is also a common approach to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-(2,6-Dimethylphenyl)-2-methyl-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into saturated hydrocarbons using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the phenyl ring are replaced by other substituents such as halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Based on the provided search results, here is information on the applications of 3-(2,6-dimethylphenyl)-2-methyl-1-propene:

This compound, also known as 1,3-dimethyl-2-(2-methylprop-2-enyl)benzene , is a chemical compound with the molecular formula C12H16 .

Synthesis of 2,6-Dimethylnaphthalene

  • This compound is an intermediate in the production of 2,6-dimethylnaphthalene .
  • 2,6-Dimethylnaphthalene is used as a starting material for producing 2,6-naphthalene dicarboxylic acid through oxidation .
  • 2,6-Naphthalene dicarboxylic acid is used in the production of polyethylene naphthalate fibers or films, which have high tensile strength and thermal resistance .
  • A process for producing 2,6-dimethylnaphthalene involves converting 2,4-dimethylisobutyrophenone into 1-(2,4-dimethylphenyl)-2-methyl-propene, followed by dehydrogenation and cyclization reactions to obtain 2,6-dimethylnaphthalene .
  • The reaction mixture from the cyclization and dehydrogenation step contains 2,6-dimethylnaphthalene, unreacted starting materials, and by-products such as α-methylnaphthalene and pseudocumene .
  • High purity 2,6-dimethylnaphthalene can be obtained through distillation or recrystallization of the reaction mixture, and unreacted starting materials can be reused in the reaction .

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)-2-methyl-1-propene depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations through its double bond and aromatic ring. The molecular targets and pathways involved vary based on the type of reaction and the conditions employed.

Comparison with Similar Compounds

Table 1: Key Comparisons

Property This compound 3-(3,5-Dimethylphenyl)-2-methyl-1-propene
CAS Number 878812-96-5 Not Available
Substituent Positions 2,6-dimethylphenyl 3,5-dimethylphenyl
Steric Hindrance High (ortho-substitution) Moderate (meta-substitution)
$ ^1 \text{H} $ NMR (aryl-CH$ _3 $) δ 2.25 (s, 6H) Expected upfield shift due to reduced ring strain
Reactivity Reduced nucleophilic addition due to steric bulk Higher accessibility for electrophilic substitution

Spectroscopic and Reactivity Differences

  • Steric Effects : The 2,6-dimethylphenyl group creates significant steric hindrance, limiting access to the aromatic ring’s para position and altering reaction pathways. In contrast, the 3,5-dimethylphenyl isomer allows easier functionalization at the para position .
  • Electronic Effects: The ortho-methyl groups in the target compound may slightly deactivate the aromatic ring via electron donation, whereas meta-substituted analogs exhibit less pronounced electronic modulation.

Biological Activity

3-(2,6-Dimethylphenyl)-2-methyl-1-propene, also known as a derivative of propene with a dimethylphenyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, biological interactions, and implications for therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C₁₁H₁₄, with a molecular weight of approximately 146.23 g/mol. The compound features a conjugated system where the double bond in the propene unit is adjacent to an aromatic ring. This arrangement allows for electron delocalization, influencing both reactivity and stability. The steric hindrance introduced by the methyl groups at positions 2 and 6 of the phenyl ring may affect interactions with biological targets, which is crucial for its pharmacological potential.

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

  • Anticancer Potential : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of dimethylphenyl compounds have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (human breast cancer) and HeLa (cervical cancer) cells .
  • Enzyme Interaction : The compound's potential as a ligand suggests it may bind to specific receptors or enzymes, modulating their activity. This interaction could influence metabolic pathways critical in disease processes.
  • Antioxidant Activity : Similar compounds have demonstrated high antioxidant activity, which is beneficial in preventing oxidative stress-related diseases .

The exact mechanism of action for this compound remains to be fully elucidated. However, insights can be drawn from related compounds:

  • Inhibition of Enzymatic Activity : Compounds structurally similar to this compound have been shown to inhibit enzymes such as acetylcholinesterase (AChE), leading to increased levels of neurotransmitters like acetylcholine in the synaptic cleft. This mechanism could contribute to neuroprotective effects.
  • Reactivity Profile : The double bond in the propene unit allows for various chemical reactions that can lead to the formation of biologically active metabolites. These metabolites may interact with cellular targets, influencing cell signaling pathways and gene expression .

Research Findings

Several studies have explored the biological activity of related compounds:

StudyFindings
Investigated the structural modifications and their impact on biological activity; suggested potential applications in drug development.
Reported strong inhibitory effects against MCF-7 cells with derivatives showing better efficacy than standard drugs.
Highlighted antioxidant properties and enzyme inhibition capabilities of similar compounds.

Case Studies

  • Cytotoxicity Assays : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, one study showed that a derivative had a GI50 value of 3.18 µM against MCF-7 cells, indicating potent anticancer properties .
  • Molecular Docking Studies : Computational studies have suggested favorable interactions between this compound and key proteins involved in cancer progression. Molecular docking simulations indicated that it could effectively bind to targets such as NEK7 and TP53, potentially modulating their activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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